molecular formula C10H13Cl2NO B13067982 2-(1-Aminobutyl)-4,6-dichlorophenol

2-(1-Aminobutyl)-4,6-dichlorophenol

Cat. No.: B13067982
M. Wt: 234.12 g/mol
InChI Key: HQBYDEYDWCSLRT-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-4,6-dichlorophenol is an organic compound characterized by the presence of an aminobutyl group attached to a dichlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with 1-aminobutane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-4,6-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The dichlorophenol moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(1-Aminobutyl)-4,6-dichlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

2-(1-Aminobutyl)-4,6-dichlorophenol can be compared with other similar compounds, such as:

    2-(1-Aminobutyl)-4-chlorophenol: Lacks one chlorine atom, which may affect its reactivity and biological activity.

    2-(1-Aminobutyl)-4,6-dimethylphenol: Contains methyl groups instead of chlorine atoms, leading to different chemical and biological properties.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-(1-aminobutyl)-4,6-dichlorophenol

InChI

InChI=1S/C10H13Cl2NO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3

InChI Key

HQBYDEYDWCSLRT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC(=C1)Cl)Cl)O)N

Origin of Product

United States

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